1-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine
Overview
Description
This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products. It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that is often found in pharmaceuticals due to its ability to bind to various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which are commonly used to determine the structure of organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles, and the piperidine ring might undergo reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties would depend on factors such as the compound’s molecular structure and the functional groups present .Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis of Heteroarylmethylphosphonates and Derivatives : A research study by Drescher et al. (1991) highlights the synthesis of heteroarylmethylphosphonates and derivatives, such as indolizines, imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-phenylthiazoles. This research provides insights into the chemical reactivity and potential applications of similar complex compounds in pharmaceuticals and agrochemicals (Drescher, Öhler, & Zbiral, 1991).
Biological Activities and Applications
- Antimicrobial Studies : Prakash et al. (2013) have conducted research on compounds similar to the one , focusing on their antimicrobial properties. Their study involving N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones has revealed the potential for such compounds to be active against various bacterial and fungal strains, indicating a possible application in antimicrobial therapies (Prakash, Pandiarajan, & Kumar, 2013).
Advancements in Organic Synthesis
- Development of Novel Synthetic Pathways : Mansueto et al. (2014) describe an efficient synthesis method for 1,2,4-triazoles, highlighting the importance of electron-donating groups in the lateral metalation/functionalization of such compounds. This research could be relevant for developing new synthetic routes for complex molecules like 1-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine (Mansueto et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[[4-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-17-8-7-9-18(2)27(17)22(29)16-31-24-26-25-23(19-10-5-4-6-11-19)28(24)20-12-14-21(30-3)15-13-20/h4-6,10-15,17-18H,7-9,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPZBUSNUOGLQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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